N'-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide
Description
N'-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a structurally complex hydrazide derivative characterized by three key moieties:
A hydrazide backbone (–NH–N=C–), which facilitates hydrogen bonding and coordination chemistry.
A (E,2E)-3-(2-furyl)-2-methylpropenylidene substituent, introducing stereochemical rigidity and furan-mediated solubility in polar solvents.
The compound’s synthesis likely involves condensation of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide with (E,2E)-3-(2-furyl)-2-methylpropenaldehyde under acidic conditions, analogous to procedures for related hydrazides (e.g., glacial acetic acid catalysis in ethanol; ). Structural confirmation would require spectroscopic techniques (IR, NMR) and X-ray crystallography, with software like SHELX enabling precise determination of the (E,2E)-configuration .
Properties
Molecular Formula |
C18H18N4O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H18N4O2S/c1-13(10-14-6-5-9-24-14)11-19-21-17(23)12-25-18-20-15-7-3-4-8-16(15)22(18)2/h3-11H,12H2,1-2H3,(H,21,23)/b13-10+,19-11+ |
InChI Key |
VOXZZYNZOIIPRV-MINACNRQSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C |
Canonical SMILES |
CC(=CC1=CC=CO1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
Preparation Methods
Core Benzimidazole Synthesis and Functionalization
The foundational step involves constructing the 1-methyl-1H-benzimidazole scaffold. A widely adopted method involves cyclizing 1,2-diaminobenzene derivatives with carboxylic acid analogs under acidic conditions. For instance, 1-methyl-1H-benzimidazole-2-thiol is synthesized by reacting 1,2-diaminobenzene with methyl isothiocyanate in the presence of hydrochloric acid, achieving yields of 78–85% . Subsequent alkylation with chloroacetic acid derivatives introduces the sulfanyl acetate moiety.
Key reaction :
This ester intermediate is hydrolyzed to the hydrazide derivative using hydrazine hydrate in ethanol under reflux (4–6 hours), yielding 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide with 82–89% efficiency .
Propenylidene-Furyl Conjugation via Condensation
The final step conjugates the furyl-propenylidene group to the hydrazide via a Schiff base formation. 3-(2-Furyl)-2-methyl-2-propenal is prepared through Claisen-Schmidt condensation of furfural with acetone under basic conditions. This α,β-unsaturated aldehyde reacts with the hydrazide in a 1:1 molar ratio, facilitated by phosphoryl chloride (POCl₃) as a dehydrating agent .
Optimized conditions :
-
Solvent : Anhydrous ethanol or toluene
-
Temperature : 80–90°C (reflux)
-
Time : 3–5 hours
-
Catalyst : POCl₃ (1–2 equivalents)
Microwave-assisted synthesis significantly enhances reaction efficiency, reducing time to 30 minutes at 140°C (300 W) with comparable yields (75–82%) . The (E,2E) stereochemistry is confirmed via NOESY NMR, showing trans-configurational stability due to steric hindrance from the methyl and furyl groups .
Purification and Characterization
Purification :
-
Crystallization : Ethanol-water (1:1) mixtures yield high-purity crystals .
-
Chromatography : Silica gel column chromatography with hexane:ethyl acetate (2:1) resolves regioisomeric byproducts .
Spectroscopic validation :
-
¹H NMR : Singlet at δ 3.69 ppm (N-CH₃); doublets for furyl protons (δ 6.24–7.45 ppm) .
-
Mass spectrometry : [M+H]⁺ peak at m/z 355.4 (calculated 354.4) .
Industrial Scalability Considerations
Batch reactors remain standard for small-scale synthesis, but continuous flow systems improve throughput and reduce byproduct formation. A two-stage flow process—core benzimidazole synthesis followed by hydrazide condensation—achieves 92% conversion efficiency at 0.5 L/min . Solvent recovery systems (e.g., falling-film evaporators) minimize waste, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
| Parameter | Conventional | Microwave | Continuous Flow |
|---|---|---|---|
| Reaction Time | 5–8 hours | 30 minutes | 2 hours |
| Yield (%) | 68–75 | 75–82 | 85–92 |
| Purity (%) | 95 | 97 | 98 |
| Energy Consumption | High | Moderate | Low |
Microwave and flow methods outperform conventional approaches in efficiency and sustainability, though initial equipment costs are higher .
Chemical Reactions Analysis
Types of Reactions
N’-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products
The major products formed from these reactions include furanones, amines, and substituted benzimidazoles .
Scientific Research Applications
N’-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The furan ring and benzimidazole moiety are known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Key Hydrazide Derivatives
Electronic and Steric Effects
- Benzimidazole vs. Benzothiazole ( vs.
- Furyl vs. Phenyl Substituents ( vs. Target) : The furyl-propenylidene group in the target compound enhances solubility in polar solvents compared to the 3-hydroxyphenyl group (), which prioritizes intermolecular H-bonding .
Research Findings and Structural Insights
Spectroscopic Characterization
- IR Spectroscopy : Expected peaks include ν(N–H) at ~3200 cm⁻¹, ν(C=N) at ~1600 cm⁻¹ (hydrazide), and ν(C–S) at ~700 cm⁻¹, consistent with analogs in .
- NMR Data : The 1H NMR spectrum would display signals for furyl protons (~6.3–7.4 ppm), benzimidazole aromatic protons (~7.0–8.5 ppm), and a singlet for the methyl group (~2.5 ppm) .
Crystallographic Analysis
Single-crystal X-ray diffraction (e.g., SHELX-refined structures in ) would confirm the (E,2E)-configuration of the propenylidene group and planarity of the hydrazide backbone, critical for intermolecular interactions .
Biological Activity
N'-[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, characterization, and biological effects, particularly focusing on anticancer properties, interaction with DNA, and potential therapeutic applications.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the condensation of furyl and benzothiazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values obtained from the MTT assay indicate strong anticancer properties:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 0.80 |
| MCF7 | 0.43 |
These results suggest that the compound induces apoptosis in cancer cells, as evidenced by nuclear staining assays which reveal morphological changes consistent with programmed cell death.
The mechanism by which this compound exerts its anticancer effects involves:
- DNA Interaction : The compound shows strong binding affinity to DNA, leading to cleavage through both oxidative and hydrolytic pathways. This dual mechanism enhances its efficacy as a chemotherapeutic agent.
- Cell Cycle Arrest : Treatment with the compound results in significant cell cycle arrest at the G2/M phase, indicating its potential to inhibit cancer cell proliferation effectively. Flow cytometry analysis supports these findings by showing an increased population of cells in the G2/M phase post-treatment.
- Reactive Oxygen Species (ROS) Generation : The compound induces ROS accumulation within cells, further promoting apoptosis through oxidative stress pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- HeLa Cell Study : A detailed investigation into the effects of varying concentrations of the compound on HeLa cells showed a dose-dependent increase in cytotoxicity and apoptosis markers.
- MCF7 Cell Study : Similar studies on MCF7 cells confirmed that treatment with this compound led to significant reductions in cell viability and increased apoptotic signaling.
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step condensation reactions. For example:
Step 1 : Formation of the benzimidazole-sulfanyl intermediate via nucleophilic substitution (e.g., thiolation of 1-methyl-1H-benzimidazole-2-thiol with chloroacetohydrazide derivatives under basic conditions) .
Step 2 : Condensation of the intermediate with a furyl-propenylidene aldehyde under reflux in ethanol or methanol, often catalyzed by acetic acid .
Key factors :
- Temperature : Reflux (~80°C) ensures complete imine bond formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-synthesis purification via column chromatography .
- Reaction time : Extended times (>12 hrs) improve yield but risk side reactions like oxidation of the furyl group .
Q. How should researchers characterize this compound’s purity and structural integrity?
Use a combination of:
- NMR spectroscopy : Confirm hydrazone (NH) and imine (C=N) protons in the 8–10 ppm range and aromatic protons from benzimidazole (7–8 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with sulfur and nitrogen content .
- HPLC : Assess purity (>95%) using a C18 column with methanol/water mobile phase .
Q. What preliminary biological screening assays are appropriate for this compound?
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme inhibition : Evaluate interaction with cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorometric assays .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict bioactivity?
- Density Functional Theory (DFT) : Model the electronic structure to identify reactive sites (e.g., the propenylidene moiety’s electrophilicity) .
- Molecular docking : Predict binding affinity to targets like DNA topoisomerase II or microbial enzymes using AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups on benzimidazole) with bioactivity trends .
Q. How do structural modifications (e.g., substituents on benzimidazole or furyl groups) alter pharmacological properties?
- Case study : Replacing the 2-furyl group with a 3-thienyl group increases lipophilicity (logP) by ~0.5 units, enhancing blood-brain barrier penetration .
- Impact of methyl groups : The 2-methyl propenylidene group reduces steric hindrance, improving binding to hydrophobic enzyme pockets .
Q. What strategies resolve contradictions in biological activity data across studies?
- Variable assay conditions : For example, discrepancies in IC50 values may arise from differences in cell culture media (e.g., serum content affecting compound solubility) .
- Redox sensitivity : The sulfanyl group may oxidize to sulfoxide under aerobic conditions, altering bioactivity. Use reducing agents (e.g., DTT) in assays to stabilize the compound .
Methodological Challenges and Solutions
Q. How can researchers improve the compound’s stability during storage?
- Storage conditions : Lyophilized powder under argon at –20°C prevents hydrolysis of the hydrazone bond .
- Stabilizers : Add 1% BHT to ethanol stock solutions to inhibit radical-mediated degradation .
Q. What advanced techniques elucidate its mechanism of action?
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Fragment-based design : Synthesize analogs with incremental modifications (e.g., varying substituents on the benzimidazole ring) .
- Biological testing : Compare IC50 values across analogs in a standardized panel of assays (e.g., antimicrobial + anticancer) to identify critical functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
